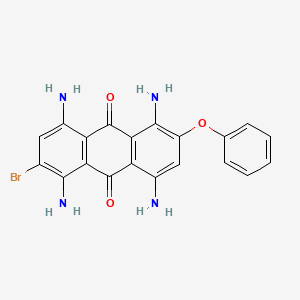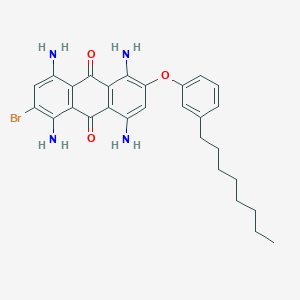
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H31BrN4O3 and a molecular weight of 551.475 g/mol . This compound is known for its unique structure, which includes multiple amino groups, a bromine atom, and an octylphenoxy group attached to an anthracene-9,10-dione core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The process includes:
Bromination: Introduction of a bromine atom at the 2-position of the anthracene core using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: Introduction of amino groups at the 1,4,5,8-positions through nucleophilic substitution reactions using ammonia or primary amines.
Phenoxylation: Attachment of the octylphenoxy group at the 6-position via etherification reactions using octylphenol and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: De-brominated derivatives.
Substitution Products: Thiol or amine-substituted derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules.
Pathways: It can modulate biochemical pathways by binding to specific receptors or enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetranitronaphthalene: Similar in structure but contains nitro groups instead of amino groups.
9-Bromo-10-(naphthalen-1-yl-d7)anthracene: Similar in having a bromine atom and an anthracene core but differs in the substituents attached to the core.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione is unique due to its combination of amino, bromine, and octylphenoxy groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications in scientific research and industry.
Properties
CAS No. |
88602-10-2 |
|---|---|
Molecular Formula |
C28H31BrN4O3 |
Molecular Weight |
551.5 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H31BrN4O3/c1-2-3-4-5-6-7-9-15-10-8-11-16(12-15)36-20-14-19(31)22-24(26(20)33)28(35)21-18(30)13-17(29)25(32)23(21)27(22)34/h8,10-14H,2-7,9,30-33H2,1H3 |
InChI Key |
AAJCNUUENAQNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










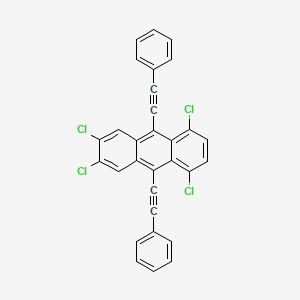

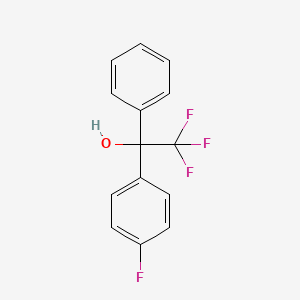
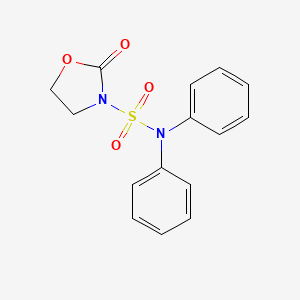
![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
